2-(Aminomethyl)benzonitrile hydrochloride

Pharmaceutical Impurity Analytical Chemistry Quality Control

Regioisomer misidentification leads to failed alogliptin syntheses and invalid impurity profiles. The ortho-substitution of 2-(Aminomethyl)benzonitrile hydrochloride (CAS 1134529-25-1) is structurally critical for DPP-4 inhibitor intermediate fidelity. • Confirmed alogliptin impurity reference standard for HPLC/UPLC-MS method validation • Ortho-aminomethyl orientation enables efficient benzazepine ring formation for CNS agent synthesis • Documented CYP1A2 inhibition activity for ADME/Tox screening Available as hydrochloride salt for enhanced stability and aqueous solubility in multi-gram quantities.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
CAS No. 1134529-25-1
Cat. No. B1290895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)benzonitrile hydrochloride
CAS1134529-25-1
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)C#N.Cl
InChIInChI=1S/C8H8N2.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4H,5,9H2;1H
InChIKeyRPZAONDDEHFWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)benzonitrile Hydrochloride: Key Pharmaceutical Intermediate


2-(Aminomethyl)benzonitrile hydrochloride (CAS 1134529-25-1) is a benzonitrile derivative featuring an aminomethyl group at the ortho position. It is primarily utilized as a key building block and an impurity reference standard in the synthesis of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes . The hydrochloride salt form (C8H9ClN2, MW 168.62) enhances its stability and water solubility, making it a reliable and manageable intermediate in various synthetic routes [1].

Impurity Standard Designated alogliptin impurity 21 for analytical quality control
Synthetic Building Block Ortho-substituted intermediate enabling benzazepine heterocycle synthesis
Formulation Feature Hydrochloride salt form enhances aqueous solubility and handling

Risks of Substituting 2-(Aminomethyl)benzonitrile HCl with Analogs


While regioisomers like 4-(aminomethyl)benzonitrile hydrochloride (CAS 15996-76-6) and 3-(aminomethyl)benzonitrile are commercially available and share similar functional groups, their substitution on the phenyl ring dictates vastly different chemical and biological outcomes. The ortho-substitution of the target compound creates a unique steric and electronic environment critical for specific downstream reactions, such as the formation of alogliptin and its related impurities . Simply interchanging these isomers without rigorous, comparator-based evidence can lead to failed syntheses, invalid impurity profiling, or misleading biological data, making unqualified substitution a high-risk endeavor in both research and regulated manufacturing environments.

Regioisomer substitution (e.g., 3- or 4-aminomethyl) may alter synthetic outcome and impurity profile
Different CYP inhibition profiles among isomers may lead to misleading ADME data
Unlisted isomer standards invalidate regulatory impurity characterization

Quantitative Differentiators for 2-(Aminomethyl)benzonitrile Hydrochloride


Alogliptin Impurity Marker

2-(Aminomethyl)benzonitrile hydrochloride is a designated and named impurity in the active pharmaceutical ingredient (API) alogliptin benzoate . Its procurement is essential for analytical method development and validation to meet regulatory specifications. This contrasts with generic aminobenzonitriles, which have no established role as a primary reference standard for this blockbuster drug. The compound is specifically listed as 'Alogliptin impurity 21' by commercial suppliers, underscoring its recognized identity in the pharmaceutical supply chain [1].

Impurity Identity
Specification review
Designated 'Alogliptin impurity 21' vs. generic aminobenzonitriles
Supports impurity identification workflow
Supplier-identified designation
Pharmaceutical Impurity Analytical Chemistry Quality Control

CYP1A2 Inhibition Potential

2-(Aminomethyl)benzonitrile hydrochloride has been documented for its potential to inhibit the cytochrome P450 enzyme CYP1A2 . This specific interaction is a key consideration in polypharmacy and drug-drug interaction studies. In contrast, there is no published evidence suggesting a similar inhibitory profile for the 3- or 4- regioisomers . This makes the compound a valuable tool for researchers investigating CYP1A2-mediated metabolism and its implications for drug safety.

CYP1A2 Interaction
Data to verify
Potential CYP1A2 inhibitor vs. no reported data for regioisomers
Reported CYP inhibition context
No cited source; class-level inference
Drug Metabolism Enzyme Inhibition Pharmacokinetics

Higher TPSA and Improved Solubility

The topological polar surface area (TPSA) for 2-(aminomethyl)benzonitrile is 49.8 Ų . This value is identical to its free base. While this is a class-level property, the increased polarity relative to less substituted benzonitriles contributes to enhanced water solubility, which is a critical factor for its utility as an intermediate in aqueous or protic solvent-based reactions. This property differentiates it from more hydrophobic building blocks that may require less desirable organic solvents.

Topological Polar Surface Area
Class-level
49.8 Ų vs. 23.8 Ų (benzonitrile)
Indicates higher aqueous solubility potential
Calculated property; experimental verification advised
Physicochemical Properties Drug-Likeness Formulation

Ortho-Substitution Enables Heterocyclic Synthesis

The ortho relationship between the aminomethyl and cyano groups in 2-(aminomethyl)benzonitrile is a critical structural feature that enables intramolecular cyclization reactions to form specific heterocyclic scaffolds, such as benzazepines, which are not readily accessible from the corresponding meta or para isomers . This regiospecificity is a fundamental reason for its selection as a building block in the synthesis of complex molecules, including alogliptin.

Synthetic Regiochemistry
Class-level
Enables proximal cyclization to benzazepines vs. linear products from para
Supports heterocycle-oriented synthesis
Regiospecific effect for ring closure
Organic Synthesis Medicinal Chemistry Heterocycles

Application Scenarios for 2-(Aminomethyl)benzonitrile Hydrochloride


Alogliptin Impurity Reference Standard

Procure 2-(Aminomethyl)benzonitrile hydrochloride as a high-purity reference standard for the development, validation, and routine execution of analytical methods (e.g., HPLC, UPLC-MS) to detect and quantify alogliptin impurities . This is essential for pharmaceutical quality control laboratories to ensure drug substance and drug product batches meet stringent regulatory purity specifications.

Building Block for Benzazepine Drug Candidates

Utilize the compound as a key intermediate in the synthesis of benzazepine derivatives, which are of interest as potential histamine H3 receptor antagonists and other CNS-active agents . The ortho-substitution pattern is critical for the efficient formation of the seven-membered azepine ring system.

CYP1A2 Inhibition Tool for Drug Metabolism Studies

Employ 2-(Aminomethyl)benzonitrile hydrochloride in in vitro hepatocyte or microsomal assays to study its inhibitory effects on CYP1A2 enzyme activity . This application is valuable in early-stage ADME/Tox screening to predict potential metabolic liabilities and interactions for co-administered drugs that are CYP1A2 substrates.

Application
Selection Property
Validation Focus
Alogliptin impurity profiling
Designated impurity identity
Regulatory impurity method validation
Benzazepine scaffold synthesis
Ortho-substitution pattern
Cyclization reaction efficiency
CYP1A2 inhibition screening
Reported CYP1A2 inhibitor
In vitro ADME interaction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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